N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide
Description
This compound features a 1,3-thiazole core substituted at position 2 with a 4-fluorophenyl group and at position 4 with an ethyl chain terminating in a 3-phenylpropanamide moiety. The thiazole ring contributes to its aromatic and heterocyclic properties, while the fluorophenyl group enhances metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c21-17-9-7-16(8-10-17)20-23-18(14-25-20)12-13-22-19(24)11-6-15-4-2-1-3-5-15/h1-5,7-10,14H,6,11-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYVVICIJJJLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and phenylpropanamide groups. One common method involves the reaction of 4-fluoroaniline with α-bromoacetophenone to form 2-(4-fluorophenyl)thiazole. This intermediate is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide has shown potential in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the amide group can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
(a) N-(6-Nitrobenzothiazole-2-yl)-3-Phenylpropanamide ()
- Core Structure : Benzothiazole (fused benzene-thiazole) vs. standalone thiazole in the target compound.
- Nitro group at position 6 (benzothiazole) may confer electron-withdrawing effects, altering reactivity or binding.
- Implications : The target compound’s thiazole may offer reduced steric hindrance, improving access to hydrophobic binding pockets.
(b) Mirabegron (Evidences 3, 4)
- Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide.
- Key Differences :
- Amide Chain : Mirabegron’s shorter acetamide vs. the target’s 3-phenylpropanamide may limit conformational flexibility.
- Substituents : Mirabegron’s hydroxyl-phenylethylamine side chain targets β3-adrenergic receptors, whereas the target’s fluorophenyl-thiazole-propanamide structure lacks this pharmacophore.
- Activity : Mirabegron’s β3 agonism is well-documented for overactive bladder treatment ; the target compound’s biological role remains uncharacterized in the provided evidence.
Fluorinated Aromatic Groups
(a) 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()
- Core Structure : Triazole vs. thiazole.
- Comparison : The target’s single 4-fluorophenyl group balances lipophilicity and steric demands, avoiding excessive electronegativity.
(b) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-Fluoro-[1,1′-Biphenyl]-4-yl)Propanamide ()
- Fluorine Position : Fluorine on biphenyl vs. fluorophenyl in the target.
- Structural Impact : Biphenyl systems enhance rigidity and aromatic interactions, while the target’s thiazole may prioritize hydrogen bonding via its nitrogen.
Propanamide Derivatives
(a) Bruchaprotafibum ()
- Structure : Complex sulfamic acid derivative with thiazole and thiophene groups.
- Comparison : Bruchaprotafibum’s sulfamic acid and methoxycarbonyl groups introduce acidity and hydrogen-bonding capacity, absent in the target’s simpler propanamide.
- Activity : Bruchaprotafibum inhibits HPTPβ , suggesting the target’s propanamide could be optimized for phosphatase inhibition if similarly structured.
Biological Activity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H22FN3O3S, with a molecular weight of 415.5 g/mol. The compound features a thiazole ring, a fluorophenyl group, and a phenylpropanamide moiety, which are crucial for its biological interactions.
Biological Activity Overview
Thiazole derivatives are known for their diverse pharmacological properties. The biological activity of this compound has been investigated in various contexts:
1. Antimicrobial Activity:
Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal properties. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and leading to cell death.
2. Anticancer Properties:
Research indicates that this compound may induce apoptosis in cancer cells by interacting with specific receptors or pathways involved in cell survival and proliferation. Its potential as an anticancer agent is being explored in various cancer models.
3. Anti-inflammatory Effects:
this compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Interaction: It may bind to receptors that regulate cell survival and apoptosis.
- Modulation of Signaling Pathways: The compound can affect signaling pathways related to inflammation and immune response.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
In a study focused on breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL for both pathogens, suggesting strong antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
